2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a sulfonyl ethyl chain linked to a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl ethyl chain is attached through sulfonylation reactions, often using sulfonyl chlorides and a base like triethylamine.
Piperazine Coupling: The final step involves coupling the phenylpiperazine moiety to the sulfonyl ethyl chain, which can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzamide core can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-methyl-3-amino-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-carboxy-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide.
Scientific Research Applications
2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to study the structure-activity relationships of benzamide derivatives.
Industrial Applications: Potential use in the synthesis of more complex organic molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The nitro group may also play a role in redox reactions within the cell, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-nitro-N-(2-(piperazin-1-yl)ethyl)benzamide
- 2-methyl-3-nitro-N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- 2-methyl-3-nitro-N-(2-((4-phenylpiperidin-1-yl)sulfonyl)ethyl)benzamide
Uniqueness
2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to the presence of the phenylpiperazine moiety, which imparts specific pharmacological properties. This structural feature distinguishes it from other benzamide derivatives and contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
2-methyl-3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-16-18(8-5-9-19(16)24(26)27)20(25)21-10-15-30(28,29)23-13-11-22(12-14-23)17-6-3-2-4-7-17/h2-9H,10-15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXXLPYCOVHVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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